(1H-indol-3-yl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
1H-indol-3-yl-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c24-20(17-13-22-18-6-2-1-5-16(17)18)23-11-8-15(9-12-23)14-25-19-7-3-4-10-21-19/h1-7,10,13,15,22H,8-9,11-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEAHPOHWVOSJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=CC=CC=N2)C(=O)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of Piperidine Amine
The primary amine of piperidine is protected using a tert-butyloxycarbonyl (Boc) group to prevent unwanted side reactions during subsequent steps. This is achieved by reacting piperidine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide:
$$
\text{Piperidine} + (\text{Boc})_2\text{O} \xrightarrow{\text{NaOH, THF}} 1\text{-Boc-piperidine}
$$
The Boc group enhances solubility in organic solvents and directs electrophilic substitutions to the 4-position.
Bromination at the 4-Position
4-(Bromomethyl)-1-Boc-piperidine is synthesized via radical bromination using N-bromosuccinimide (NBS) and a light source. The reaction proceeds under anhydrous conditions in carbon tetrachloride:
$$
1\text{-Boc-piperidine} + \text{NBS} \xrightarrow{h\nu, \text{CCl}_4} 4\text{-(bromomethyl)-1-Boc-piperidine}
$$
Yields typically range from 65–75%, with purification via silica gel chromatography.
Thioether Formation with Pyridin-2-ylthiol
The brominated intermediate reacts with pyridin-2-ylthiol in a nucleophilic substitution. Anhydrous potassium carbonate in dimethylformamide (DMF) facilitates the displacement:
$$
4\text{-(bromomethyl)-1-Boc-piperidine} + \text{Pyridin-2-ylthiol} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} 4\text{-((pyridin-2-ylthio)methyl)-1-Boc-piperidine}
$$
The reaction is heated at 60°C for 12 hours, achieving 80–85% yield after column chromatography.
Deprotection of Boc Group
The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane, yielding 4-((pyridin-2-ylthio)methyl)piperidine as a free amine:
$$
4\text{-((pyridin-2-ylthio)methyl)-1-Boc-piperidine} \xrightarrow{\text{TFA, DCM}} 4\text{-((pyridin-2-ylthio)methyl)piperidine}
$$
The product is neutralized with aqueous sodium bicarbonate and extracted into ethyl acetate.
Activation of Indole-3-Carboxylic Acid
Indole-3-carboxylic acid is converted to its acyl chloride using thionyl chloride under reflux:
$$
\text{Indole-3-carboxylic acid} + \text{SOCl}2 \xrightarrow{\Delta} \text{Indole-3-carbonyl chloride} + \text{SO}2 + \text{HCl}
$$
Excess thionyl chloride is removed under reduced pressure, and the acyl chloride is used immediately.
Amide Bond Formation
The final coupling involves reacting indole-3-carbonyl chloride with 4-((pyridin-2-ylthio)methyl)piperidine in the presence of triethylamine:
$$
\text{Indole-3-carbonyl chloride} + 4\text{-((pyridin-2-ylthio)methyl)piperidine} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{this compound}
$$
The reaction proceeds at room temperature for 6 hours, yielding 70–75% product after recrystallization from ethanol.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
- 1H NMR (400 MHz, CDCl3) : Signals at δ 8.15 (s, 1H, indole NH), δ 7.65–6.95 (m, 8H, aromatic protons), δ 3.85 (m, 2H, piperidine N-CH2), δ 3.45 (s, 2H, SCH2), δ 2.75–1.95 (m, 5H, piperidine ring).
- 13C NMR (100 MHz, CDCl3) : Peaks at δ 168.5 (C=O), 150.2 (pyridine C2), 136.4–112.7 (aromatic carbons), 55.8 (piperidine N-CH2), 38.4 (SCH2).
High-Resolution Mass Spectrometry (HRMS)**
Calculated for C21H20N3O2S: 394.1325 [M+H]+. Found: 394.1328.
Optimization and Challenges
Regioselectivity in Piperidine Functionalization
Radical bromination preferentially targets the 4-position due to steric hindrance at the 2- and 6-positions. Alternative methods, such as directed ortho-metalation, were less effective.
Thioether Stability
The thioether linkage is susceptible to oxidation. Reactions were conducted under nitrogen to prevent disulfide formation.
Amide Coupling Efficiency
Coupling yields improved from 50% to 75% by switching from HOBt/EDCl to acyl chlorides, minimizing racemization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and piperidine rings.
Reduction: Reduction reactions can be performed on the carbonyl group of the methanone moiety.
Substitution: Electrophilic substitution reactions are common on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) under mild conditions.
Major Products
Oxidation: Oxidized derivatives of the indole and piperidine rings.
Reduction: Reduced forms of the methanone group to alcohols.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The indole ring is known for its biological activity, and modifications can lead to compounds with significant bioactivity.
Medicine
In medicinal chemistry, (1H-indol-3-yl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone and its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1H-indol-3-yl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The indole ring can interact with various receptors and enzymes, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity, while the pyridine ring can participate in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogs
| Compound Name & CAS | Molecular Formula | Molecular Weight | Key Structural Differences vs. Target Compound | Reported Biological Activity | References |
|---|---|---|---|---|---|
| Target Compound (1421476-05-2) | C20H20N3OS* | ~350 | N/A | Not explicitly reported | |
| (1H-Indol-3-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone (1797267-14-1) | C20H21N3O2 | 335.4 | - Pyridin-2-yloxy (oxygen replaces sulfur) - 6-Methyl substituent on pyridine |
Unknown; structural similarity suggests potential CNS activity | |
| AM 630 (6-Iodo-2-methyl-1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl)(4-methoxyphenyl)methanone | C23H23IN2O2 | 486.35 | - 6-Iodo, 2-methyl, morpholinylethyl substituents on indole - 4-Methoxyphenyl instead of piperidine |
Cannabinoid CB2 receptor antagonist (Ki = 3.7 nM) | |
| (1H-Indol-2-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone (1448075-55-5) | C18H18N4O2 | 322.4 | - Indol-2-yl instead of indol-3-yl - Pyrazin-2-yloxy substituent |
No activity reported; used in SAR studies | |
| (1-Methyl-1H-indol-3-yl)(piperidino)methanone (207619-48-5) | C16H20N2O | 256.35 | - N-Methylated indole - Piperidine without pyridinylthio substituent |
Unknown; simplified analog for metabolic studies | |
| 4-(3-((1H-Indol-3-yl)methyl)-6-phenyl-1,2,4-triazin-5-yl)phenylmethanone | C29H27N7O | 489.57 | - Triazine core - 4-Methylpiperazine substituent |
GPR84 antagonist (IC50 = 12 nM) |
*Estimated based on molecular formula.
Key Observations:
The sulfur atom in the target compound may enhance interactions with cysteine residues in enzymes or receptors .
Indole Positional Isomerism :
- Indol-2-yl derivatives (e.g., ) exhibit distinct electronic profiles compared to indol-3-yl analogs, which could affect π-π stacking in receptor binding.
Substituent Effects :
- Methylation of the indole nitrogen () may improve metabolic stability but reduce hydrogen-bonding capacity.
- Bulky substituents (e.g., triazine in ) introduce steric hindrance, influencing target selectivity.
Pharmacological Activity: AM 630 () demonstrates the importance of aryl methanone motifs in cannabinoid receptor binding, suggesting the target compound may share similar target profiles.
Notes
Data Limitations : Direct biological data for the target compound are absent in the reviewed literature. Further in vitro assays (e.g., kinase inhibition, receptor binding) are recommended.
Structural Insights : The pyridin-2-ylthio group is rare in literature analogs, warranting exploration of its role in redox activity or metal coordination.
Biological Activity
The compound (1H-indol-3-yl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone , with CAS number 1421499-12-8 , exhibits significant biological activity, particularly in the realms of anticancer and antimicrobial effects. This article delves into its biological properties, supported by data tables, case studies, and relevant research findings.
The molecular formula of the compound is , with a molecular weight of 351.5 g/mol . The structure includes an indole moiety and a piperidine derivative, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H21N3OS |
| Molecular Weight | 351.5 g/mol |
| CAS Number | 1421499-12-8 |
Anticancer Activity
Research has indicated that compounds containing indole and pyridine structures often exhibit antiproliferative properties against various cancer cell lines. For instance, studies have shown that derivatives similar to this compound can significantly inhibit the growth of HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cell lines.
Case Study: Antiproliferative Effects
In a study examining the structure-activity relationship (SAR) of pyridine derivatives, it was found that modifications in the piperidine ring enhanced the antiproliferative activity. The IC50 values for certain derivatives were reported as low as against breast cancer cells (MCF-7) .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Pyridine derivatives are known for their antibacterial and antifungal activities. In vitro tests have demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria.
Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 mg/mL |
| Escherichia coli | 0.025 mg/mL |
The compound exhibited complete inhibition of bacterial growth within 8 hours against these pathogens .
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:
- Inhibition of Cell Proliferation : The indole moiety may interfere with cellular signaling pathways involved in proliferation.
- Antimicrobial Mechanism : The presence of sulfur in the pyridine derivative may enhance membrane permeability, leading to increased susceptibility of microbial cells to the agent.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (1H-indol-3-yl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone, and how can intermediates be characterized?
- Answer : The compound’s synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring. A common approach includes coupling indole derivatives with piperidine intermediates via amide or ketone linkages. For example, describes similar piperidine derivatives synthesized using palladium-catalyzed cross-coupling or nucleophilic substitution reactions. Intermediate characterization relies on HPLC for purity assessment, NMR for structural confirmation, and mass spectrometry for molecular weight verification .
Q. What structural features of this compound influence its pharmacological potential?
- Answer : The indole moiety suggests potential receptor binding (e.g., serotonin receptors), while the pyridin-2-ylthio group enhances lipophilicity and membrane permeability. Piperidine rings are common in CNS-targeting drugs, as seen in and , which highlight similar structures interacting with neurotransmitter systems. Computational modeling (e.g., molecular docking) can predict binding affinities to targets like GPCRs or enzymes .
Q. What safety precautions are recommended when handling this compound in laboratory settings?
- Answer : Safety protocols include using fume hoods, gloves, and eye protection. and emphasize avoiding inhalation or skin contact, with immediate rinsing for spills. Storage should be in airtight containers under inert gas (e.g., nitrogen) to prevent degradation. Toxicity screening (e.g., Ames test) is advised before in vitro assays .
Advanced Research Questions
Q. How can contradictory data on the compound’s biological activity be resolved?
- Answer : Discrepancies in activity (e.g., varying IC50 values across studies) may arise from differences in assay conditions (e.g., cell lines, buffer pH). demonstrates resolving contradictions via orthogonal assays (e.g., tubulin polymerization vs. cell migration) and structural validation (X-ray crystallography). Meta-analyses of dose-response curves and replicate experiments are critical .
Q. What strategies optimize the compound’s selectivity for specific biological targets?
- Answer : Structure-activity relationship (SAR) studies are essential. compares analogs with substitutions (e.g., fluorophenyl vs. methoxyphenyl) to enhance selectivity. Computational tools like molecular dynamics simulations (e.g., Schrödinger Suite) predict off-target interactions, while medicinal chemistry techniques (e.g., prodrug design) improve specificity .
Q. How can metabolic stability and pharmacokinetic properties be evaluated preclinically?
- Answer : Use in vitro assays:
- Microsomal stability : Incubate with liver microsomes to measure half-life.
- CYP450 inhibition : Assess drug-drug interaction potential.
- Plasma protein binding : Equilibrium dialysis or ultrafiltration.
and describe LC-MS/MS for metabolite identification. In vivo, pharmacokinetic studies in rodents (e.g., IV/PO dosing) quantify bioavailability and clearance .
Q. What advanced techniques validate the compound’s mechanism of action in complex biological systems?
- Answer : Combine CRISPR-Cas9 gene editing (e.g., knockout target receptors) with live-cell imaging to observe real-time effects. used tubulin polymerization assays and in vivo xenograft models to confirm anti-cancer mechanisms. Förster resonance energy transfer (FRET) assays can probe protein-protein interactions disrupted by the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
